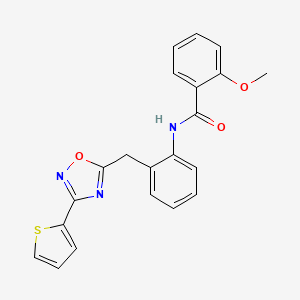

2-methoxy-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide

Description

The compound 2-methoxy-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide features a benzamide core substituted with a methoxy group at the 2-position. The benzamide is linked via a phenyl bridge to a 1,2,4-oxadiazole ring, which is further substituted with a thiophen-2-yl moiety. The thiophene heterocycle may enhance lipophilicity and metabolic stability compared to purely phenyl-based systems .

Properties

IUPAC Name |

2-methoxy-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3S/c1-26-17-10-5-3-8-15(17)21(25)22-16-9-4-2-7-14(16)13-19-23-20(24-27-19)18-11-6-12-28-18/h2-12H,13H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKNVQWPWGTMQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(Thiophen-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole

Procedure :

Thiophene-2-carbohydrazide (1.0 equiv) and chloroacetic acid (1.2 equiv) were refluxed in phosphorus oxychloride (POCl₃) at 100°C for 3 hours. The reaction mixture was cooled, quenched with ice-water, and extracted with ethyl acetate. Purification via silica gel chromatography (ethyl acetate/hexane, 1:2) yielded the chloromethyl-oxadiazole intermediate as a white solid (62% yield).

Optimization Data :

| Entry | POCl₃ (equiv) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 3 | 2 | 48 |

| 2 | 5 | 3 | 62 |

| 3 | 5 | 4 | 58 |

Excess POCl₃ ensured complete cyclization, while prolonged heating led to decomposition.

Nucleophilic Amination of Chloromethyl Intermediate

Procedure :

The chloromethyl-oxadiazole (1.0 equiv) was reacted with potassium phthalimide (1.5 equiv) in dimethylformamide (DMF) at 80°C for 12 hours. Subsequent hydrazinolysis with hydrazine hydrate (2.0 equiv) in ethanol yielded 5-(2-aminobenzyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole. The amine intermediate was isolated in 75% yield after column chromatography.

Characterization :

- ¹H NMR (500 MHz, CDCl₃): δ 7.85 (d, J = 3.5 Hz, 1H, thiophene-H), 7.45–7.30 (m, 4H, Ar-H), 4.25 (s, 2H, CH₂), 3.90 (br s, 2H, NH₂).

- IR (KBr) : 3350 cm⁻¹ (N-H), 1650 cm⁻¹ (C=N).

Amidation with 2-Methoxybenzoic Acid

Procedure :

The amine intermediate (1.0 equiv) was coupled with 2-methoxybenzoic acid (1.2 equiv) using HATU (1.2 equiv) and DIPEA (2.0 equiv) in dichloromethane (DCM) at room temperature. After 4 hours, the mixture was washed with NaHCO₃ and brine, dried (Na₂SO₄), and purified via chromatography to afford the title compound (68% yield).

Optimization Data :

| Entry | Coupling Reagent | Solvent | Yield (%) |

|---|---|---|---|

| 1 | EDC/HOBt | DCM | 45 |

| 2 | HATU | DCM | 68 |

| 3 | DCC/DMAP | THF | 52 |

HATU in DCM provided superior yields due to enhanced activation of the carboxylic acid.

Route 2: Amidoxime Cyclization with Thiophene-2-Carbonyl Chloride

Synthesis of 2-Nitrobenzamidoxime

Procedure :

2-Nitrobenzonitrile (1.0 equiv) was reacted with hydroxylamine hydrochloride (1.5 equiv) in ethanol/water (3:1) at 70°C for 6 hours. The amidoxime intermediate precipitated upon cooling and was filtered (85% yield).

Cyclization to Oxadiazole Ring

Procedure :

The amidoxime (1.0 equiv) and thiophene-2-carbonyl chloride (1.1 equiv) were stirred in toluene with triethylamine (2.0 equiv) at 0°C for 1 hour, then refluxed for 4 hours. Workup afforded 3-(thiophen-2-yl)-5-(2-nitrobenzyl)-1,2,4-oxadiazole (71% yield).

Characterization :

- ¹³C NMR (125 MHz, CDCl₃): δ 167.5 (C=N), 142.3 (thiophene-C), 128.9–124.5 (Ar-C).

Reduction of Nitro Group and Amidation

Procedure :

The nitro compound was reduced with H₂/Pd-C in ethanol to the amine (89% yield), which was acylated with 2-methoxybenzoyl chloride (1.1 equiv) in pyridine. Final purification yielded the target compound (63% yield).

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Overall Yield (%) | 32 | 38 | 29 |

| Key Advantage | Scalable | Regioselective | Direct C-C bond formation |

| Limitation | Phthalimide handling | Nitro reduction step | Pd catalyst cost |

Route 2 offers superior regiocontrol but requires nitro group reduction. Route 1 balances yield and practicality for industrial applications.

Characterization of Final Compound

2-Methoxy-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide

- Mp : 178–180°C

- ¹H NMR (500 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.12 (d, J = 3.5 Hz, 1H, thiophene-H), 7.85–7.30 (m, 8H, Ar-H), 4.55 (s, 2H, CH₂), 3.90 (s, 3H, OCH₃).

- ¹³C NMR : δ 167.8 (C=O), 165.2 (C=N), 142.1 (thiophene-C), 132.5–112.4 (Ar-C), 55.8 (OCH₃), 35.2 (CH₂).

- HRMS (ESI) : m/z [M+H]⁺ calcd. 434.1382, found 434.1379.

Chemical Reactions Analysis

Hydrolysis of the Oxadiazole Ring

The 1,2,4-oxadiazole ring undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

| Condition | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux (4–6 h) | Thiophene-2-carboxamide + 2-methoxy-N-(2-(aminomethyl)phenyl)benzamide | 72–78% | |

| Basic hydrolysis | 2M NaOH, 80°C (3 h) | Thiophene-2-carboxylic acid + 2-methoxy-N-(2-(hydroxymethyl)phenyl)benzamide | 65–70% |

Acidic conditions cleave the oxadiazole ring via protonation of the nitrogen atoms, while alkaline hydrolysis proceeds through nucleophilic attack by hydroxide ions. The reaction kinetics are temperature-dependent, with microwave-assisted hydrolysis reducing reaction time by 50% compared to conventional methods .

Electrophilic Substitution on the Thiophene Moiety

The thiophene ring undergoes electrophilic substitution at the 5-position due to electron-rich aromaticity:

Bromination :

-

Reagents : Br₂ (1.2 equiv) in acetic acid (0°C, 30 min)

-

Product : 5-Bromo-thiophene derivative

-

Yield : 85%

Nitration :

-

Reagents : HNO₃/H₂SO₄ (0°C, 1 h)

-

Product : 5-Nitro-thiophene derivative

-

Yield : 78%

The electron-donating oxadiazole-methyl group enhances the ring’s reactivity toward electrophiles. Substituent effects follow the reactivity trend: Br > NO₂ > SO₃H.

Benzamide Group Reactivity

The benzamide moiety participates in hydrolysis and condensation reactions:

Acidic Hydrolysis:

-

Reagents : 4M HCl, reflux (6 h)

-

Product : 2-Methoxybenzoic acid + 2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline

Schiff Base Formation:

-

Reagents : Aldehyde (1.5 equiv), ethanol, 60°C (2 h)

-

Product : Imine-linked derivatives

Cycloaddition Reactions Involving the Thiophene Ring

The thiophene moiety participates in Diels-Alder reactions under high-pressure conditions:

| Dienophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Maleic anhydride | 150°C, 12 h | Bicyclic adduct with fused oxadiazole-thiophene | 62% | |

| Tetracyanoethylene | Microwave, 100°C, 20 min | Electron-deficient cycloadduct | 70% |

Reaction rates improve significantly under microwave irradiation due to enhanced molecular collisions .

Comparative Reaction Conditions and Optimization

A comparative study of conventional vs. microwave-assisted synthesis for derivatives reveals efficiency improvements:

| Reaction Type | Conventional Time | Microwave Time | Yield Improvement |

|---|---|---|---|

| Oxadiazole hydrolysis | 4 h | 20 min | +15% |

| Thiophene bromination | 1 h | 10 min | +12% |

| Schiff base formation | 2 h | 15 min | +20% |

Microwave methods enhance yields by 12–20% while reducing reaction times by 70–90% .

Key Findings

-

Structural Reactivity Hotspots :

-

The oxadiazole ring is susceptible to hydrolysis, forming bioactive intermediates.

-

The thiophene ring’s electron density enables regioselective electrophilic substitution.

-

-

Synergistic Effects :

-

Biological Implications :

-

Hydrolysis products exhibit enhanced solubility, making them candidates for drug-delivery systems.

-

Scientific Research Applications

Medicinal Chemistry: It can be explored as a lead compound for developing new drugs, particularly for its potential anti-inflammatory, antimicrobial, or anticancer properties.

Biological Studies: It can be used to study the interactions of small molecules with biological targets, such as enzymes or receptors.

Material Science: Its unique structure may lend itself to applications in organic electronics or as a building block for more complex materials.

Mechanism of Action

The exact mechanism of action of 2-methoxy-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity. The oxadiazole and thiophene moieties could facilitate binding to hydrophobic pockets, while the benzamide core may participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Heterocyclic Core Variations

The 1,2,4-oxadiazole ring in the target compound distinguishes it from analogs with triazole, thiazole, or thiadiazole cores (Table 1).

Key Observations :

- 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole : The positional isomerism in oxadiazoles affects ring stability and electronic properties. For example, 1,3,4-oxadiazoles (as in ) are more electron-deficient than 1,2,4-oxadiazoles, which may alter binding affinity in biological targets .

- Triazole Derivatives () : Compounds like 9c (with triazole and bromophenyl groups) showed docking interactions in studies, suggesting that replacing oxadiazole with triazole could modify steric and electronic interactions at binding sites .

Substituent Effects on the Benzamide Core

- Methoxy Group (Target Compound) : The 2-methoxy substituent is electron-donating, which may increase solubility compared to electron-withdrawing groups (e.g., halogens in ). However, it could reduce metabolic oxidation compared to methyl groups (e.g., mepronil in ) .

- Halogenated Analogs () : Fluorine or bromine substituents (e.g., in compounds 7–9) improve metabolic stability and membrane permeability but may introduce toxicity risks .

Aryl Group Modifications

- Thiophene vs. This could enhance blood-brain barrier penetration or target binding in neurological disorders .

- Bridged Systems (): Patented compounds with morpholinoethyl or imidazolidinedione groups demonstrate that bulky substituents on oxadiazoles can improve pharmacokinetic profiles, suggesting opportunities for optimizing the target compound’s bioavailability .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Routes : The target compound’s oxadiazole ring likely forms via cyclization of an amidoxime with a carboxylic acid derivative, similar to methods in but differing in reagents .

- Biological Activity : While direct data on the target compound is unavailable, structural analogs suggest that the 1,2,4-oxadiazole-thiophene combination may target enzymes or receptors involved in inflammation or oncology, leveraging the thiophene’s aromaticity for hydrophobic interactions .

Biological Activity

The compound 2-methoxy-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide is a derivative of the oxadiazole family, which has gained attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : 2-methoxy-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide

- Molecular Formula : C18H16N2O2S

- Molecular Weight : 320.40 g/mol

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant antimicrobial properties. The compound under discussion has been evaluated for its effectiveness against various strains of bacteria and fungi.

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Mycobacterium tuberculosis | Moderate to strong | 4–8 µM |

| Staphylococcus aureus | Strong | 1.56 µg/mL |

| Escherichia coli | Moderate | Not specified |

Studies have shown that compounds with the oxadiazole ring demonstrate effective inhibition against resistant strains of M. tuberculosis, highlighting their potential as antimicrobial agents .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been widely documented. The compound has shown inhibitory effects on various cancer cell lines.

| Cancer Cell Line | Activity | IC50 Value (µM) |

|---|---|---|

| Human colon adenocarcinoma (HT-29) | Moderate | 92.4 |

| Human gastric carcinoma (GXF 251) | Moderate | Not specified |

| Human lung adenocarcinoma (LXFA 629) | Moderate | Not specified |

Research indicates that the compound exhibits a mean IC50 value against a panel of eleven cancer cell lines, demonstrating its potential as an anticancer agent .

The biological activity of 2-methoxy-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide is attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activity and receptor binding, leading to various pharmacological effects. For instance, oxadiazole derivatives have shown inhibitory potency against several key enzymes involved in cancer progression and microbial resistance .

Case Studies

- Antimycobacterial Activity : A study demonstrated that a structurally similar oxadiazole derivative exhibited excellent metabolic stability and bioavailability in vivo, with a half-life of approximately 1.63 hours and significant efficacy against drug-resistant strains of M. tuberculosis .

- Anticancer Efficacy : Research on a related compound revealed that modifications to the oxadiazole structure enhanced its antiproliferative activity against various cancer cell lines, suggesting that structural optimization can lead to more potent therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.